molecular formula C14H15ClN4O3 B213742 N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide

N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide

Cat. No. B213742
M. Wt: 322.75 g/mol
InChI Key: QZPVTKWLGHTAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has been synthesized for various scientific research applications. It is a pyrazole derivative that has been found to exhibit promising biological activities, making it a potential candidate for drug discovery and development.

Mechanism of Action

The exact mechanism of action of N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide can modulate the levels of various biochemical markers involved in inflammation and cancer progression. It has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide in lab experiments include its ability to modulate inflammation and tumor growth, making it a potential candidate for drug discovery and development. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide could focus on its potential as a therapeutic agent for various inflammatory and neoplastic diseases. Additionally, further studies could investigate its potential side effects and toxicity, as well as its pharmacokinetic and pharmacodynamic properties. Finally, the development of novel derivatives of N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide could lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Synthesis Methods

The synthesis of N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide involves a multi-step process that includes the reaction of 2-butylphenylhydrazine with ethyl 2-bromoacetate to form the corresponding pyrazole intermediate. This intermediate is then subjected to nitration and subsequent chlorination to obtain the final product.

Scientific Research Applications

N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in various animal models. Furthermore, it has been shown to possess antitumor properties, making it a potential candidate for cancer therapy.

properties

Product Name

N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide

Molecular Formula

C14H15ClN4O3

Molecular Weight

322.75 g/mol

IUPAC Name

N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C14H15ClN4O3/c1-2-3-6-9-7-4-5-8-10(9)16-14(20)12-11(15)13(18-17-12)19(21)22/h4-5,7-8H,2-3,6H2,1H3,(H,16,20)(H,17,18)

InChI Key

QZPVTKWLGHTAFV-UHFFFAOYSA-N

Isomeric SMILES

CCCCC1=CC=CC=C1NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl

SMILES

CCCCC1=CC=CC=C1NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl

Canonical SMILES

CCCCC1=CC=CC=C1NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl

Origin of Product

United States

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